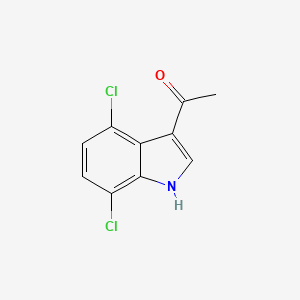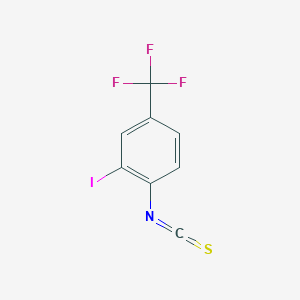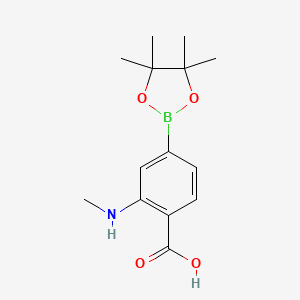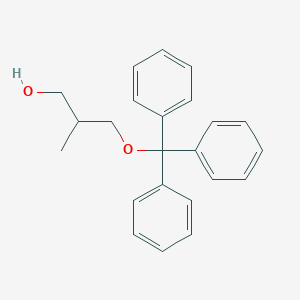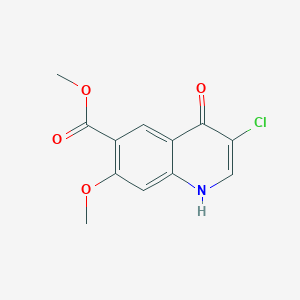
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry Quinoline compounds are notable for their aromatic structure, which consists of a benzene ring fused with a pyridine ring
準備方法
The synthesis of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the 3-position.
Hydroxylation: The compound is then hydroxylated at the 4-position.
Methoxylation: Methoxylation at the 7-position is achieved using methanol and a suitable catalyst.
Carboxylation: Finally, the carboxylate group is introduced at the 6-position through a carboxylation reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylate group can undergo esterification to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cellular signaling pathways.
類似化合物との比較
Methyl 3-Chloro-4-hydroxy-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
7-Hydroxy-4-methylquinoline: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H10ClNO4 |
|---|---|
分子量 |
267.66 g/mol |
IUPAC名 |
methyl 3-chloro-7-methoxy-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-17-10-4-9-6(3-7(10)12(16)18-2)11(15)8(13)5-14-9/h3-5H,1-2H3,(H,14,15) |
InChIキー |
CUWYTDHRSWMFHT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)NC=C(C2=O)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






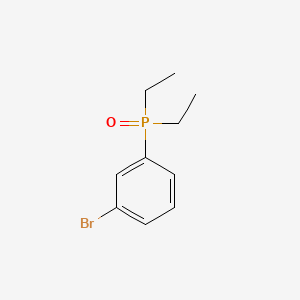
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
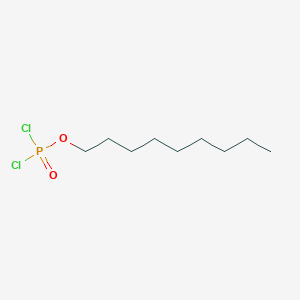


![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
